Cas no 1531790-71-2 (N-(3-fluoro-5-methylphenyl)thian-4-amine)

N-(3-fluoro-5-methylphenyl)thian-4-amine is a fluorinated aromatic amine derivative featuring a thiane (tetrahydrothiopyran) substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motif, combining a fluorine atom and a methyl group on the phenyl ring with a saturated sulfur-containing heterocycle. The fluorine atom enhances metabolic stability and binding affinity, while the thiane moiety contributes to conformational flexibility and potential interactions with biological targets. Its well-defined synthesis route and high purity make it suitable for applications in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound’s stability and solubility profile further support its utility in exploratory studies.
N-(3-fluoro-5-methylphenyl)thian-4-amine structure
1531790-71-2 structure
Product Name:N-(3-fluoro-5-methylphenyl)thian-4-amine
CAS No:1531790-71-2
MF:C12H16FNS
MW:225.325545310974
CID:5170933
PubChem ID:75356136
Update Time:2025-06-28

N-(3-fluoro-5-methylphenyl)thian-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2H-Thiopyran-4-amine, N-(3-fluoro-5-methylphenyl)tetrahydro-
    • n-(3-Fluoro-5-methylphenyl)tetrahydro-2h-thiopyran-4-amine
    • N-(3-fluoro-5-methylphenyl)thian-4-amine
    • Inchi: 1S/C12H16FNS/c1-9-6-10(13)8-12(7-9)14-11-2-4-15-5-3-11/h6-8,11,14H,2-5H2,1H3
    • InChI Key: OWLBIHXIOAICEQ-UHFFFAOYSA-N
    • SMILES: C1SCCC(NC2=CC(C)=CC(F)=C2)C1

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Additional information on N-(3-fluoro-5-methylphenyl)thian-4-amine

N-(3-Fluoro-5-Methylphenyl)Thian-4-Amine: A Comprehensive Overview

The compound with CAS No. 1531790-71-2, known as N-(3-fluoro-5-methylphenyl)thian-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of thian-4-amine, a sulfur-containing heterocyclic amine, and features a substituted phenyl group attached to the nitrogen atom. The presence of fluorine and methyl substituents on the phenyl ring introduces unique electronic and steric properties, making this compound a valuable subject for research and development.

N-(3-fluoro-5-methylphenyl)thian-4-amine has been extensively studied for its potential applications in drug discovery. Recent research has highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfur atom in the thiane ring contributes to the molecule's ability to form hydrogen bonds and interact with biological targets, enhancing its pharmacological profile.

One of the most notable aspects of this compound is its versatility in chemical synthesis. The thian-4-amine moiety serves as a reactive site for various transformations, including alkylation, acylation, and coupling reactions. These reactions have enabled researchers to explore its potential as an intermediate in the synthesis of more complex molecules. For instance, studies have demonstrated that N-(3-fluoro-5-methylphenyl)thian-4-amine can be used to construct heterocyclic frameworks with potential anti-cancer properties.

The electronic properties of N-(3-fluoro-5-methylphenyl)thian-4-amine are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring. This balance of electron-withdrawing and donating effects creates a unique electronic environment that can be exploited in both organic synthesis and materials science. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound, providing deeper insights into its reactivity and stability.

In terms of physical properties, N-(3-fluoro-5-methylphenyl)thian-4-amine exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various synthetic protocols, including those involving microwave-assisted synthesis or high-throughput screening.

Recent studies have also explored the biological activity of N-(3-fluoro-5-methylphenyl)thian-4-amine. For example, researchers have investigated its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development. Additionally, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity against normal human cells, making it a promising candidate for further preclinical testing.

The synthesis of N-(3-fluoro-5-methylphenyl)thian-4-amine typically involves a multi-step process starting from readily available starting materials such as fluoroaniline derivatives and sulfur-containing precursors. One common approach involves the formation of an intermediate imine followed by sulfurization to yield the thiane ring. This method has been optimized to achieve high yields and excellent purity, ensuring that the compound is accessible for large-scale applications.

Looking ahead, N-(3-fluoro-5-methylphenyl)thian-amine holds great promise as a versatile building block in medicinal chemistry. Its unique combination of electronic properties, reactivity, and biological activity positions it as a valuable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial drug discovery.

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